Cafestol

Description

Historical Context of Cafestol Research

The scientific journey of this compound began in 1938 when it was isolated by Slotta and Neisser. rsc.org Initially, it was misidentified as a steroid and named cafesterol. rsc.org The correct chemical structure of this pentacyclic diterpene alcohol was not fully established until 1958 by Djerassi and his colleagues. rsc.org Early research also focused on its esterified forms, with Kaufman and Hamsagar identifying six fatty acid this compound esters in 1962. rsc.org

A pivotal moment in this compound research occurred in 1983 when Thelle and his team discovered a positive correlation between coffee consumption and serum levels of total cholesterol and triglycerides. nih.gov Subsequent studies confirmed that the diterpenes this compound and kahweol (B1673272), found in unfiltered coffee, were primarily responsible for this effect. nih.govahajournals.org This discovery shifted the research focus towards understanding the mechanisms behind this compound's impact on human lipid metabolism.

| Year | Key Event | Significance |

|---|---|---|

| 1938 | Isolation of this compound by Slotta and Neisser. rsc.org | First identification of the compound, though initially misclassified. rsc.org |

| 1958 | Elucidation of the correct chemical structure by Djerassi et al. rsc.org | Established the true chemical nature of this compound as a diterpene alcohol. rsc.org |

| 1962 | Identification of this compound-esterified structures by Kaufman and Hamsagar. rsc.org | Revealed that this compound exists in ester forms in coffee oil. rsc.org |

| 1983 | Thelle et al. link coffee consumption to increased serum cholesterol. nih.gov | Sparked investigation into the specific coffee components responsible for this effect. nih.gov |

| Post-1983 | Identification of this compound as the primary cholesterol-raising factor in unfiltered coffee. rsc.orgahajournals.org | Focused research on the biological mechanisms of this compound's effects on lipid metabolism. rsc.orgahajournals.org |

Significance of this compound as a Bioactive Compound in Coffee

This compound is a significant bioactive diterpene found in coffee beans, particularly in Coffea arabica, where it constitutes about 0.4-0.7% of the bean's weight. taylorandfrancis.comwikipedia.org Its concentration in the final beverage is highly dependent on the brewing method. Unfiltered coffee preparations like French press and Turkish coffee contain the highest amounts, while paper-filtered coffee has negligible levels because the filter retains the diterpenes. taylorandfrancis.comwikipedia.org

The significance of this compound lies in its diverse biological activities. It is recognized as the most potent dietary cholesterol-elevating agent known. sciencedaily.com Beyond its well-documented effects on lipid metabolism, extensive research has revealed a broader pharmacological profile, including anti-inflammatory, anti-angiogenic, and anti-cancer properties. nih.govmdpi.com These multifaceted effects make this compound a subject of considerable scientific interest for its potential roles in human health and disease. nih.govupm.edu.my

Current Research Landscape and Emerging Themes

The current research on this compound is multifaceted, extending beyond its impact on cholesterol. A significant area of investigation is its potential as an anti-cancer agent. nih.govtandfonline.com Studies are exploring its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. nih.govtandfonline.com Another emerging theme is its neuroprotective effects, as demonstrated in models of Parkinson's disease. wikipedia.org

Researchers are also delving deeper into the molecular mechanisms that underpin its various biological activities. This includes its interaction with nuclear receptors like the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), which are crucial in regulating metabolism. wikipedia.orgsciencedaily.com Furthermore, the anti-inflammatory actions of this compound are being investigated, focusing on its ability to modulate inflammatory pathways. mdpi.comresearchgate.net The complex interplay of these activities highlights the dynamic and evolving nature of this compound research. mdpi.com

Structure

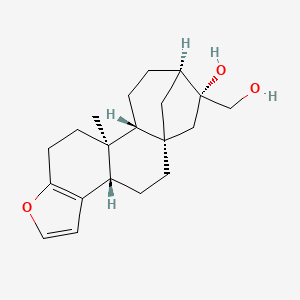

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation of Cafestol

Biosynthetic Pathways of Cafestol in Coffea Species

The formation of this compound in plants is a multi-step process involving the creation of a foundational carbon skeleton followed by specific enzymatic modifications. The diterpenes kahweol (B1673272) and this compound are primarily produced in the endosperm of the coffee bean. mdpi.com

The biosynthesis of this compound begins with the formation of a tetracyclic diterpene hydrocarbon, ent-kaurene (B36324), which serves as a crucial intermediate for a large family of diterpenoids, including gibberellins (B7789140) and this compound. acs.orgnih.govnih.gov This process originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP). nih.govmdpi.com

The conversion of GGDP to ent-kaurene is a two-step cyclization reaction catalyzed by two distinct classes of diterpene synthases (diTPSs): mdpi.comportlandpress.com

Step 1: A class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the initial protonation-initiated cyclization of the linear GGDP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govmdpi.comresearchgate.net

Step 2: A class I diTPS, ent-kaurene synthase (KS), then facilitates a second cyclization of ent-CPP to form the tetracyclic ent-kaurene skeleton. nih.govportlandpress.com This reaction is initiated by the ionization of the diphosphate group. mdpi.com

These foundational enzymes are responsible for creating the core scaffold upon which further modifications will occur to yield the final this compound molecule.

| Enzyme Class | Enzyme Name | Substrate | Product | Function |

| Class II diTPS | ent-copalyl diphosphate synthase (CPS) | Geranylgeranyl diphosphate (GGDP) | ent-copalyl diphosphate (ent-CPP) | Catalyzes the first cyclization step. |

| Class I diTPS | ent-kaurene synthase (KS) | ent-copalyl diphosphate (ent-CPP) | ent-kaurene | Catalyzes the second cyclization to form the tetracyclic skeleton. |

Following the formation of the ent-kaurene scaffold, a series of specific enzymatic reactions leads to the synthesis of this compound. The biosynthesis of both this compound and the structurally similar kahweol starts from the cyclization of geranylgeranyl diphosphate (GGDP), which is mediated by enzymes including this compound synthase and kahweol synthase. mdpi.com While the precise enzymatic cascade that modifies the ent-kaurene skeleton into this compound is complex, it involves a series of oxidative reactions that introduce hydroxyl groups and form the characteristic furan (B31954) ring.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical for the functional diversification of diterpenoid scaffolds. nih.gov These enzymes catalyze various oxidative reactions, including the formation of the furan ring, a key structural feature of this compound. nih.govnih.gov Research has shown that P450s from the CYP71 and CYP76 clans can catalyze the addition of a furan ring to diterpene intermediates. nih.govnih.gov This process typically involves the oxidative cyclization of a diterpene alcohol precursor. nih.gov This P450-catalyzed functional decoration of the core diterpene skeleton is a crucial step in the biosynthesis of furanoditerpenoids like this compound. nih.gov A total synthesis of this compound has been achieved, featuring a late-stage construction of the furan ring inspired by this biosynthetic strategy. acs.org

Biotransformation Pathways of this compound in Biological Systems

Once ingested, this compound is absorbed and undergoes significant metabolic processing, primarily in the liver, before being excreted.

This compound is extensively metabolized by the liver. core.ac.uk Studies in mice show that after oral administration, this compound and its metabolites are found predominantly in the liver, small intestine, and bile. nih.gov The metabolism of this compound is closely linked with that of bile acids and lipids. scispace.com

Theoretical major pathways for xenobiotic biotransformation, such as glucuronidation and sulphation, appear to be minor routes for this compound, with less than 1% of ingested this compound being excreted as glucuronic or sulphuric acid conjugates in urine. nih.govmdpi.com This indicates that the majority of absorbed this compound is subject to more extensive metabolic processes. nih.govmdpi.com Evidence suggests that this compound and its metabolites accumulate in the liver and gastrointestinal tract and undergo enterohepatic cycling, a process where substances are metabolized in the liver, excreted into the bile, and then reabsorbed from the intestine. core.ac.uknih.govnih.gov

This compound acts as an agonist ligand for the nuclear receptors Farnesoid X Receptor (FXR) and Pregnane (B1235032) X Receptor (PXR). core.ac.uknih.gov Activation of these receptors influences the expression of genes involved in cholesterol homeostasis and detoxification. nih.gov For instance, this compound can down-regulate the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, through its action on these receptors. nih.govahajournals.org The activation of PXR by this compound also leads to the induction of biotransformation enzymes like Cytochrome P450 3A11 (Cyp3A11). core.ac.uknih.gov

Research has identified several metabolites of this compound in biological systems. During its passage through the portal vein in mice, this compound has been detected as the parent compound, a glucuronide conjugate, and another unidentified metabolite. nih.gov The presence of a this compound glucuronide has also been confirmed in bile. nih.govnih.gov

Recent in vitro digestion models have provided further insight into this compound's biotransformation. acs.orgnih.gov These studies have identified a novel metabolite, 17-oxo-cafestol, which appears to be formed by the oxidation of the this compound molecule during the oral phase of digestion. acs.org This suggests that the metabolic process begins even before reaching the liver.

| Metabolite | Method of Identification | Location Found | Reference |

| This compound glucuronide | Radiolabeling / LC-HRMS | Portal Vein, Bile | nih.govnih.gov |

| 17-oxo-cafestol | In vitro digestion / LC-HRMS | Oral phase of digestion | acs.org |

| Unidentified metabolite | Radiolabeling | Portal Vein | nih.gov |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The biotransformation of the coffee diterpene this compound includes Phase II conjugation reactions, primarily glucuronidation and to a lesser extent, sulfation. These processes are designed to increase the water solubility of xenobiotics, thereby facilitating their excretion from the body. However, in the case of this compound, these conjugation pathways appear to be a minor route of elimination, with the majority of the compound undergoing more extensive metabolism nih.govresearchgate.net.

Glucuronidation

Glucuronidation is a major pathway in the metabolism of a wide array of compounds, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Research has demonstrated that this compound is a substrate for glucuronidation. Studies in mice have identified a this compound glucuronide metabolite in the bile nih.gov. The presence of this glucuronide in bile and its subsequent deconjugation by bacterial enzymes in the gut suggest that this compound undergoes enterohepatic circulation nih.govnih.govyoutube.comwikipedia.org. This process involves the biliary excretion of the glucuronide conjugate into the intestine, where it can be hydrolyzed back to the parent compound by the gut microbiota, allowing for its reabsorption.

After intestinal administration of radiolabeled this compound to portal vein-cannulated mice, this compound was rapidly absorbed and appeared in the portal vein as the parent compound, a glucuronide, and another unidentified metabolite nih.gov. While a this compound glucuronide has been identified, the precise location of the glucuronic acid moiety on the this compound molecule has not been definitively elucidated in the available literature.

Although direct evidence for the specific UGT isoforms responsible for this compound glucuronidation is limited, studies have shown that coffee consumption, in general, can induce the expression of several human UGT1A genes. This suggests a potential mechanism by which the body enhances its capacity to metabolize compounds like this compound upon regular coffee intake.

Sulfation

Sulfation, another important Phase II conjugation reaction, is catalyzed by sulfotransferase (SULT) enzymes. The available research on the sulfation of this compound is less extensive than that on glucuronidation. While it is recognized as a theoretical pathway for this compound's biotransformation, its contribution appears to be minimal researchgate.netcore.ac.uk.

In studies with healthy ileostomy volunteers, only a very small fraction, approximately 1% or less, of the ingested this compound was recovered in the urine as either glucuronic or sulfuric acid conjugates researchgate.netcore.ac.uk. This indicates that sulfation is not a primary route for the elimination of this compound. Further research is required to identify any specific this compound sulfate (B86663) conjugates and to determine which SULT isoforms might be involved in their formation.

Due to the limited quantitative data available in the scientific literature regarding the specific amounts of this compound conjugates formed, a detailed data table cannot be provided at this time.

Analytical Methodologies for Cafestol Quantification and Characterization

Chromatographic Techniques for Cafestol Analysis

Chromatography is the cornerstone for separating this compound from the complex mixture of compounds present in coffee. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established methods, each with specific applications and methodologies in this compound research. sciencepublishinggroup.com

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the determination of this compound. sciencepublishinggroup.com The method typically involves a sample preparation step, often involving saponification (hydrolysis with a base like potassium hydroxide) to release this compound from its esterified form within the coffee oil, followed by liquid-liquid extraction. acs.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common approach for this compound analysis. nih.gov In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. acs.orgnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for good resolution. A common mobile phase is a mixture of acetonitrile (B52724) and water, for instance, in a 55:45 (v/v) ratio. nih.govmdpi.com Gradient elution, where the mobile phase composition is changed over time, can also be employed for more complex samples. acs.org

Detection is frequently accomplished using a Diode Array Detector (DAD) or a standard UV detector. acs.orgscielo.br this compound exhibits UV absorbance, with detection wavelengths typically set between 220 nm and 230 nm for quantification. acs.orgresearchgate.net Method validation studies have demonstrated good recovery rates (94-110%) and low limits of detection (LOD) and quantification (LOQ), confirming the reliability of HPLC for this compound analysis in coffee brews and tissues. researchgate.netnih.gov

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) | nih.gov |

| Stationary Phase (Column) | C18 (e.g., Purospher STAR RP-18, Eclipse XDB C18) | acs.orgresearchgate.net |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 55:45 or 60:40 v/v) | researchgate.netnih.gov |

| Detection | UV or Diode Array Detector (DAD) | sciencepublishinggroup.comacs.org |

| Detection Wavelength | 220 - 230 nm | acs.orgresearchgate.net |

| Limit of Detection (LOD) | 0.01 mg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.04 mg/L | researchgate.net |

Gas Chromatography (GC) is another powerful technique for analyzing this compound. sciencepublishinggroup.com Due to the low volatility and thermal instability of diterpenes like this compound, direct analysis is challenging. researchgate.net Therefore, sample preparation typically requires a saponification step to hydrolyze the this compound esters, followed by a derivatization step, such as silylation, to increase volatility and thermal stability. researchgate.net

The analysis is commonly performed using GC coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometry (MS) detector for both quantification and structural confirmation. sciencepublishinggroup.commun.ca The use of high-resolution capillary columns is standard. nih.gov For instance, a DB-WAX fused silica (B1680970) capillary column has been used for separating volatile compounds in coffee. mdpi.com GC-MS provides detailed structural information by analyzing the fragmentation pattern of the derivatized this compound molecule upon electron impact ionization. researchgate.net An alternative approach involves a pre-separation of the sample by HPLC, followed by the collection of the relevant fraction for subsequent analysis by high-resolution GC. nih.gov

Table 2: Key Aspects of GC-Based this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Sample Preparation | Saponification to hydrolyze esters is a prerequisite. | acs.org |

| Derivatization | Often required to increase volatility (e.g., silylation). | researchgate.net |

| Detection Methods | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification and quantification. | sciencepublishinggroup.commun.ca |

| Coupled Technique Example | Off-line HPLC pre-separation followed by high-resolution GC analysis. | nih.gov |

Mass Spectrometry-Based Approaches for this compound and Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of this compound and its metabolites. sciencepublishinggroup.com These hyphenated techniques are essential for confirming the identity of analytes and for elucidating the structures of previously unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for the analysis of this compound in complex matrices. sciencepublishinggroup.com Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. For diterpenes like this compound, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common. scielo.brphcogres.com

In positive ion mode, this compound can be detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 317. scielo.br Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern. For this compound, MS/MS fragmentation shows losses of water molecules, resulting in fragments at m/z 299 [M+H-H₂O]⁺ and m/z 281 [M+H-2H₂O]⁺. scielo.brresearchgate.net This fragmentation pattern serves as a structural fingerprint for unambiguous identification. scielo.br

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes than conventional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally specific and sensitive method for the quantitative analysis of this compound and related diterpenes. nih.gov

This technique has proven particularly useful for detecting and quantifying trace amounts of coffee diterpenes. nih.govresearchgate.net The high sensitivity of UHPLC-MS/MS allows for the analysis of compounds at very low concentrations, which may be challenging with other methods like NMR. nih.gov The method can be fully validated according to international guidelines for parameters such as specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ), ensuring its reliability for quantitative studies. nih.gov

Understanding the metabolism of this compound requires the identification of its biotransformation products in biological systems. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, is the premier tool for this purpose. acs.orgmdpi.comnih.gov HRMS provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown metabolite. mdpi.comnih.gov

In a recent study using an in vitro digestion model, LC-HRMS was employed to investigate this compound's metabolites. acs.orgnih.gov The analysis was performed on a Q-Exactive Hybrid Quadrupole-Orbitrap mass spectrometer. acs.org This powerful instrument identified a novel this compound metabolite with a protonated molecule [M+H]⁺ at an m/z of 331.1909. acs.orgnih.gov The high mass accuracy allowed researchers to propose that this metabolite was formed by an oxidation reaction. nih.gov By analyzing the fragmentation profile (ddMS2), the structure was proposed to be a carboxylic acid derivative of this compound, specifically 17-oxo-cafestol. acs.org This demonstrates the power of HRMS in elucidating the structures of novel metabolites, which is crucial for understanding the metabolic fate of this compound in the body. acs.orgnih.govnih.gov

Table 3: Identified this compound Metabolites using High-Resolution Mass Spectrometry

| Metabolite | Observed m/z [M+H]⁺ | Analytical Technique | Key Finding | Source |

|---|---|---|---|---|

| 17-oxo-cafestol | 331.1909 | LC-HRMS (Q-Exactive Orbitrap) | Novel carboxylic acid derivative identified during in vitro oral digestion phase. | acs.orgnih.gov |

| This compound glucuronide conjugate | Not specified | LC-HRMS | Identified in bile, suggesting hepatic metabolism. | nih.gov |

Compound Index

Pharmacokinetics and Systemic Disposition of Cafestol

Absorption of Cafestol

The journey of this compound begins in the gastrointestinal tract, where it is liberated from its natural form to become available for absorption.

In coffee beans and unfiltered brews, this compound is predominantly found as esters, linked to fatty acids. acs.orgresearchgate.net For absorption to occur, these ester bonds must be cleaved. This process happens in the intestinal phase of digestion, primarily through the action of pancreatic lipase, which releases this compound in its free alcohol form. acs.orgnih.govnih.gov While some minor degradation may begin earlier, studies show that free this compound is primarily observed in the intestinal phase. acs.org

Once freed from its esterified state, this compound is absorbed in the small intestine. nih.gov Research in animal models has demonstrated that after intestinal administration, this compound is rapidly absorbed into the portal vein. nih.govsemanticscholar.org It enters the portal circulation not only as the parent compound but also as a glucuronide and another unidentified metabolite, indicating that some metabolic transformation occurs either within the enterocytes or is rapidly initiated upon absorption. nih.gov

Bioaccessibility refers to the amount of an ingested compound that is released from the food matrix and becomes available for absorption in the gut. acs.orgnih.gov In vitro studies simulating human digestion have shown that this compound from boiled coffee brew has a high bioaccessibility of 93.65%. acs.orgnih.govacs.orgnih.gov This indicates that a vast majority of the ingested this compound is made available for absorption. The bioaccessible form is this compound alcohol, liberated by lipases in the intestinal fluid. acs.org

In contrast, the bioaccessibility of this compound from spent coffee grounds has been found to be significantly lower, at around 13.39%, highlighting the importance of the food matrix in the release of this compound. nih.gov Bioavailability, the fraction of the ingested dose that ultimately reaches systemic circulation, is influenced by this initial bioaccessibility and subsequent absorption and metabolism. acs.org While about 70% of ingested this compound is estimated to be absorbed in the small intestine, its extensive metabolism means that the amount of unchanged this compound reaching the bloodstream is lower. nih.gov

Table 1: Bioaccessibility of this compound from Different Coffee Sources

| Coffee Source | Bioaccessibility (%) | Notes |

|---|---|---|

| Boiled Coffee Brew | 93.65% | Measured in an in vitro digestion model. acs.orgnih.govacs.orgnih.gov |

| Spent Coffee Grounds | 13.39% | Highlights the influence of the food matrix. nih.gov |

Distribution of this compound in Biological Tissues

Following absorption, this compound and its metabolites are distributed to various tissues. Animal studies using radiolabeled this compound provide insight into its systemic disposition. Five hours after an oral dose in mice, the highest concentrations of radioactivity were found in the small intestine, liver, and bile. nih.govsemanticscholar.org This suggests that the liver and gastrointestinal tract are the primary sites of accumulation and action for this compound and its metabolites. nih.gov Quantitative whole-body autoradiography confirmed these findings and showed that radioactivity was eliminated from the body within 48 hours of administration. nih.gov The significant accumulation in the liver is consistent with this organ's central role in metabolizing xenobiotics. core.ac.uk

Excretion Pathways of this compound and its Metabolites

The elimination of this compound from the body primarily occurs via its metabolites. Studies in mice with bile duct cannulation have shown that after intravenous administration, about 20% of the radioactive dose is secreted into the bile within five hours. nih.govresearchgate.net The bile was found to contain several this compound metabolites, but no parent (unchanged) this compound was detected, indicating extensive metabolism prior to excretion. nih.govsemanticscholar.org

Urinary excretion appears to be a minor pathway. In humans, only about 1% or less of ingested this compound is excreted in the urine as glucuronide or sulphate conjugates. nih.gov This suggests that the majority of absorbed this compound undergoes more complex metabolic processes than simple conjugation. nih.gov The presence of a this compound glucuronide in the bile, which can be deconjugated by gut bacteria, along with the prolonged absorption of the parent compound, has led researchers to hypothesize that this compound undergoes enterohepatic cycling. nih.govsemanticscholar.org This process, where a compound is metabolized in the liver, excreted into the bile, and then reabsorbed in the intestine, could explain its accumulation in the liver and gut. nih.govnih.gov

Reproducibility of Human Responses to this compound Intake

The physiological effects of this compound, particularly on serum lipid levels, can vary between individuals. Research into the reproducibility of these responses provides insight into the interplay between diet and individual genetic factors. A study involving healthy volunteers measured serum lipid responses to a daily intake of 69 mg of this compound during two separate five-week periods. nih.gov

The study found that the responses of total cholesterol and LDL cholesterol to this compound were poorly reproducible within the same individuals. nih.govnih.gov In contrast, the responses of HDL cholesterol and triglycerides were highly reproducible. nih.govnih.gov This high reproducibility for HDL and triglyceride responses suggests that an individual's reaction to this compound for these lipids is consistent over time and may be strongly influenced by their genetic makeup. nih.govnih.gov The poor reproducibility for total and LDL cholesterol indicates a higher within-subject variability for these parameters. nih.gov These findings suggest that investigating the genetic basis for variations in HDL and triglyceride responses to this compound is a promising area for future research. nih.govnih.gov

Table 2: Reproducibility of Serum Lipid Responses to this compound Intake

| Serum Lipid | Reproducibility (Correlation between two response periods) | 95% Confidence Interval | Interpretation |

|---|---|---|---|

| Total Cholesterol | 0.20 | -0.16, 0.51 | Poorly reproducible nih.gov |

| LDL Cholesterol | 0.16 | -0.20, 0.48 | Poorly reproducible nih.gov |

| HDL Cholesterol | 0.67 | 0.42, 0.83 | Highly reproducible nih.gov |

| Triglycerides | 0.77 | 0.56, 0.88 | Highly reproducible nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cholesterol |

| Glucuronic acid |

| LDL (Low-Density Lipoprotein) |

| HDL (High-Density Lipoprotein) |

| Triglycerides |

Molecular Mechanisms of Cafestol S Biological Activities

Modulation of Lipid Metabolism Homeostasis

Cafestol modulates lipid metabolism primarily by interfering with the synthesis of bile acids and cholesterol. mdpi.comnih.gov It acts as an agonist ligand for the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), which are nuclear receptors that play crucial roles in regulating the genes involved in bile acid and cholesterol metabolism. mdpi.comwur.nloup.com By activating these receptors, particularly in the intestine, this compound can indirectly influence gene expression in the liver. oup.comscience20.com This leads to a suppression of bile acid synthesis, which in turn causes an increase in the hepatic cholesterol pool, downregulation of the LDL receptor, and ultimately an elevation of serum LDL cholesterol. wur.nl

This compound has a demonstrated impact on the cholesterol synthesis pathway. Research using cultured rat hepatocytes showed that this compound can significantly decrease the mRNA levels of key enzymes involved in cholesterol synthesis. nih.gov Specifically, the mRNA levels for HMG-CoA reductase and HMG-CoA synthase were decreased by 20% and 43%, respectively. ahajournals.orgnih.gov In studies with human skin fibroblasts, this compound was found to reduce the incorporation of acetate (B1210297) into cholesterol by approximately 40%, indicating a decrease in the activity of HMG-CoA reductase. nih.gov This suppression of cholesterol synthesis is a component of its broader effect on lipid homeostasis.

Table 1: Effect of this compound on Cholesterol Synthesis Enzymes

| Enzyme/Process | Model System | Effect Observed | Reference |

|---|---|---|---|

| HMG-CoA Reductase (mRNA) | Rat Hepatocytes | -20% | nih.gov |

| HMG-CoA Synthase (mRNA) | Rat Hepatocytes | -43% | nih.gov |

| Cholesterol Synthesis (from Acetate) | Human Skin Fibroblasts | ~ -40% | nih.gov |

A primary mechanism through which this compound impacts lipid metabolism is by suppressing bile acid synthesis. wur.nlahajournals.orgahajournals.org This effect has been observed in both in vitro studies with rat hepatocytes and in vivo studies using mouse models. ahajournals.orgahajournals.org The suppression of bile acid synthesis is significant, as this pathway is a major route for cholesterol elimination from the body. nih.gov By inhibiting this process, this compound leads to an accumulation of cholesterol within the liver, triggering a cascade of regulatory responses that affect plasma cholesterol levels. wur.nl this compound's inhibitory action targets the rate-limiting enzymes in both the neutral and acidic pathways of bile acid synthesis. ahajournals.org

This compound potently downregulates Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic (or neutral) pathway of bile acid synthesis. ahajournals.orgoup.com This suppression occurs at the level of gene transcription. ahajournals.orgnih.gov Studies in cultured rat hepatocytes have shown a dose-dependent decrease in both CYP7A1 activity and its corresponding mRNA levels. nih.govahajournals.org At a concentration of 20 µg/mL, this compound reduced CYP7A1 activity and mRNA by as much as 79%. nih.govahajournals.org Similarly, in apoE*3-Leiden mice, a model for diet-induced hyperlipidemia, this compound in the diet suppressed CYP7A1 enzyme activity and mRNA levels by 57% and 58%, respectively. ahajournals.orgnih.gov This downregulation is a critical step in the mechanism by which this compound elevates serum cholesterol. oup.com The inhibition of CYP7A1 is believed to be mediated through this compound's activation of the FXR and PXR nuclear receptors in the intestine, which leads to an increase in Fibroblast Growth Factor 15 (FGF15). oup.comscience20.com FGF15 then travels to the liver to repress the expression of CYP7A1. oup.com

Table 2: Effect of this compound on CYP7A1

| Model System | Metric | Reduction | Reference |

|---|---|---|---|

| Rat Hepatocytes | Enzyme Activity | -79% | nih.gov |

| mRNA Level | -79% | nih.gov | |

| ApoE*3-Leiden Mice | Enzyme Activity | -57% | ahajournals.orgnih.gov |

| mRNA Level | -58% | ahajournals.orgnih.gov |

This compound also influences the alternative (or acidic) pathway of bile acid synthesis by affecting the enzyme Sterol 27-hydroxylase (CYP27A1). ahajournals.orgnih.gov In cultured rat hepatocytes, this compound caused a dose-dependent decrease in both the activity and mRNA levels of sterol 27-hydroxylase, with reductions of 49% and 46%, respectively, at a concentration of 20 µg/mL. ahajournals.orgnih.govahajournals.org This indicates that this compound's suppressive effect on bile acid synthesis involves both major pathways. ahajournals.org However, studies in apoE*3-Leiden mice presented a more complex picture; while this compound decreased sterol 27-hydroxylase mRNA levels by 32%, the enzyme's activity was paradoxically increased by 40%. ahajournals.org This discrepancy suggests that post-transcriptional regulation or other in vivo factors may modulate the final activity of the enzyme. ahajournals.org

Table 3: Effect of this compound on Sterol 27-Hydroxylase (CYP27A1)

| Model System | Metric | Effect Observed | Reference |

|---|---|---|---|

| Rat Hepatocytes | Enzyme Activity | -49% | ahajournals.orgnih.gov |

| mRNA Level | -46% | ahajournals.orgnih.gov | |

| ApoE*3-Leiden Mice | Enzyme Activity | +40% (Increase) | ahajournals.org |

| mRNA Level | -32% | ahajournals.orgnih.gov |

The changes induced by this compound in cholesterol and bile acid synthesis pathways have direct consequences for lipoprotein metabolism. mdpi.com The suppression of bile acid synthesis leads to an increased intracellular pool of cholesterol in the liver. wur.nl This expanded cholesterol pool signals a reduced need for cholesterol uptake from the blood, leading to a downregulation of the hepatic LDL receptor (LDLR). wur.nlahajournals.org This reduction in LDLR activity is a key factor contributing to the rise in plasma LDL cholesterol levels. ahajournals.org Furthermore, this compound has been shown to increase the production rate of large very-low-density lipoprotein (VLDL) particles, which contributes to elevated plasma triacylglycerol levels. mdpi.comnih.gov

This compound directly impacts the metabolism of Low-Density Lipoprotein (LDL), primarily by reducing its clearance from the bloodstream. ahajournals.org This is achieved through the downregulation of the LDL receptor. wur.nl In apoE*3-Leiden mice, this compound treatment decreased LDLR mRNA levels by 37%. nih.gov In vitro studies using HepG2 cells, a human liver cell line, showed that this compound reduced the number of LDL binding sites on the cell surface by 35%. ahajournals.orgnih.gov This reduction in receptor numbers leads to a decreased uptake and degradation of LDL particles by the liver cells. ahajournals.org For instance, at concentrations of 10 to 30 µg/mL, this compound reduced LDL uptake by 30% to 50% and its degradation by 30% to 70% in HepG2 cells. ahajournals.org Similar effects were observed in human skin fibroblasts, where this compound decreased the uptake of LDL by about 50% and reduced specific LDL binding by 54%. nih.gov This impairment of LDL clearance is a direct cause of the increased concentration of LDL cholesterol observed in the plasma. nih.gov

Table 4: Effect of this compound on LDL Metabolism

| Metric | Model System | Reduction | Reference |

|---|---|---|---|

| LDL Receptor mRNA | ApoE*3-Leiden Mice | -37% | nih.gov |

| LDL Binding Sites (Capacity) | HepG2 Cells | -35% | ahajournals.orgnih.gov |

| LDL Uptake | HepG2 Cells | -30% to -50% | ahajournals.org |

| LDL Degradation | HepG2 Cells | -30% to -70% | ahajournals.org |

| Specific LDL Binding | Human Skin Fibroblasts | -54% | nih.gov |

Influence on Lipoprotein Metabolism

Effects on Very-Low-Density Lipoprotein (VLDL) Production and Metabolism

This compound has been demonstrated to significantly influence the metabolism of very-low-density lipoproteins (VLDL), primarily by affecting their production rate. Research in healthy, normolipidemic individuals has shown that this compound administration leads to an increase in plasma triacylglycerol concentrations. nih.gov This elevation is principally caused by an enhanced production rate of large, triacylglycerol-rich VLDL1 particles, specifically their apolipoprotein B (apoB) component. nih.govresearchgate.net One study observed that this compound increased the mean production rate of VLDL1 apoB by a substantial 80%, while the fractional catabolic rate of VLDL1 apoB was not significantly altered. nih.gov This suggests that the primary mechanism for increased plasma triacylglycerol is the heightened assembly and secretion of VLDL1 from the liver. nih.govresearchgate.net

Table 1: Effects of this compound on VLDL1 Apo B Kinetics in Humans

| Parameter | Change with this compound | Significance | Reference |

|---|---|---|---|

| Plasma Triacylglycerol | Increased by 31% | Significant | nih.gov |

| VLDL1 Triacylglycerol | Increased by 57% | Non-significant | nih.gov |

| VLDL1 Apo B Production Rate | Increased by 80% | Significant | nih.gov |

Modulation of Lipoprotein(a) Concentrations

The impact of this compound on Lipoprotein(a) [Lp(a)], a key genetic risk factor for cardiovascular disease, is multifaceted. A series of short-term randomized controlled trials have demonstrated that this compound can lower serum Lp(a) concentrations. nih.govresearchgate.netnih.gov In these studies, consumption of unfiltered coffee or isolated coffee diterpenes, including purified this compound, resulted in statistically significant reductions in Lp(a) levels. researchgate.netljmu.ac.uk One analysis concluded that this compound is the primary diterpene responsible for this Lp(a)-lowering effect, with the addition of kahweol (B1673272) providing little extra benefit. researchgate.netljmu.ac.uk The reduction in Lp(a) can be considerable, with coffee oil doses equivalent to high amounts of unfiltered coffee lowering levels by up to 5.5 mg/dL. researchgate.net

In contrast to these experimental findings, a cross-sectional study of habitual coffee drinkers observed that individuals consuming boiled coffee had significantly higher plasma concentrations of Lp(a) compared to those who drank filtered coffee. ljmu.ac.ukwur.nl This discrepancy suggests that the effect of this compound on Lp(a) may be complex, possibly following a biphasic time-course where acute effects differ from those of chronic, long-term consumption. nih.govljmu.ac.uk

Table 2: Summary of Randomized Controlled Trials on this compound and Lipoprotein(a)

| Intervention | Duration | Number of Participants | Outcome on Lp(a) | Reference |

|---|---|---|---|---|

| Cafetière Coffee | 2 months | 22 | Median fall of 1.5 mg/dL | researchgate.net |

| Coffee Oil | 4 weeks | 12-16 per group | Reduction up to 5.5 mg/dL | researchgate.net |

Role of Nuclear Receptors in Lipid Regulation

This compound exerts significant control over lipid homeostasis by acting as an agonist for key nuclear receptors, namely the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). nih.govoup.comnih.gov These receptors are critical sensors that regulate genes involved in the metabolism of bile acids, cholesterol, and xenobiotics.

This compound has been identified as a potent agonist ligand for FXR. oup.comnih.govmdpi.com Its activation of FXR is a central mechanism behind its impact on bile acid synthesis and cholesterol levels. mdpi.comnih.gov In vivo studies using wild-type and FXR-null mice have shown that this compound's effects are FXR-dependent. oup.comnih.gov Specifically, this compound down-regulates the expression of crucial genes in the liver that are involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). oup.comwur.nl

Interestingly, this regulation appears to be indirect. This compound does not directly affect FXR target genes in the liver but instead increases the expression of Fibroblast Growth Factor 15 (FGF15) in the intestine. oup.com FGF15 is an intestinal hormone that subsequently travels to the liver to repress the genes responsible for bile acid synthesis. oup.comnih.gov This enterohepatic signaling pathway, initiated by this compound's agonism of intestinal FXR, provides a molecular explanation for its observed effects on suppressing bile acid production, which is a key factor in its cholesterol-elevating action. oup.comnih.gov Molecular studies have confirmed a direct interaction, showing that this compound binds to the ligand-binding domain of FXR, inducing a conformational change in the protein. mdpi.com

Table 3: Gene Expression Changes Mediated by this compound's FXR Agonism

| Gene | Tissue | Effect of this compound | Consequence | Reference |

|---|---|---|---|---|

| FGF15 | Intestine | Upregulation | Initiates signal to liver | oup.com |

| CYP7A1 | Liver | Downregulation (indirect) | Reduced bile acid synthesis | oup.comnih.gov |

| Sterol 12α-hydroxylase | Liver | Downregulation (indirect) | Reduced bile acid synthesis | oup.comnih.gov |

The agonistic activity of this compound on PXR appears to be tissue-specific, with a pronounced effect in the intestine rather than the liver. oup.comnih.gov Research using a double FXR/PXR knockout mouse model revealed that both receptors are involved in the this compound-driven induction of intestinal FGF15 expression. oup.com This indicates a cooperative role for FXR and PXR in the gut, which initiates the signaling cascade that ultimately affects liver gene expression and lipid homeostasis. oup.com PXR's role as a xenobiotic sensor that can influence lipid metabolism provides a broader context for how a dietary compound like this compound can lead to systemic changes in cholesterol levels. nih.gov

Effects on Lipid Transfer Proteins and Enzymes

This compound modulates the activity of several key proteins and enzymes involved in lipoprotein remodeling and cholesterol metabolism. A significant effect is observed on plasma lipid transfer proteins. Studies have shown that this compound consumption increases the activity of Cholesteryl Ester Transfer Protein (CETP) and Phospholipid Transfer Protein (PLTP). nih.govnih.gov This elevation in lipid transfer protein activity is considered a contributing factor to the rise in LDL cholesterol associated with this compound. nih.gov this compound is noted to be the primary diterpene responsible for this effect. nih.gov

Furthermore, the activity of Lecithin-Cholesterol Acyltransferase (LCAT), an enzyme that esterifies free cholesterol on lipoproteins, can be affected. A mixture of this compound and kahweol has been found to significantly reduce LCAT activity. nih.gov In studies using HepG2 cells, this compound was shown to decrease the number of LDL receptor binding sites on the cell surface by up to 35%, thereby reducing the capacity for LDL uptake and degradation, without significantly altering the mRNA level for the LDL receptor itself. ahajournals.org

Table 4: Impact of this compound on Lipid-Modifying Proteins and Enzymes

| Protein/Enzyme | Effect | Mechanism/Note | Reference |

|---|---|---|---|

| Cholesteryl Ester Transfer Protein (CETP) | Increased activity | Contributes to cholesterol elevation | nih.gov |

| Phospholipid Transfer Protein (PLTP) | Increased activity | This compound is the main driver | nih.gov |

| Lecithin-Cholesterol Acyltransferase (LCAT) | Decreased activity | Effect seen with this compound/kahweol mixture | nih.gov |

Regulation of Inflammatory Pathways

This compound demonstrates significant anti-inflammatory properties by modulating multiple molecular pathways involved in the inflammatory response. nih.govnih.gov Its effects have been observed in various cell types, including vascular endothelial cells and macrophages.

A key mechanism of this compound's anti-inflammatory action is the inhibition of pro-inflammatory mediator production. In human umbilical vein endothelial cells (HUVECs) subjected to mechanical stress, this compound was found to inhibit the secretion of crucial inflammatory molecules, including Interleukin-8 (IL-8), Intercellular Adhesion Molecule-1 (ICAM-1), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.netresearchgate.net This inhibitory effect is believed to stem from this compound's ability to attenuate the production of reactive oxygen species (ROS), which in turn prevents the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govresearchgate.net

In macrophages, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.gov This leads to a dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Further research points to the activation of other protective pathways, including the Nrf2/Heme Oxygenase-1 (HO-1) pathway and the upregulation of Sirtuin 1 (Sirt1), as additional mechanisms through which this compound exerts its anti-inflammatory effects. nih.gov

Table 5: this compound's Regulation of Key Inflammatory Molecules and Pathways

| Target Molecule/Pathway | Effect of this compound | Cell Type | Reference |

|---|---|---|---|

| IL-8, ICAM-1, MCP-1 | Inhibition of secretion | Endothelial Cells (HUVECs) | nih.govresearchgate.netresearchgate.net |

| iNOS, COX-2 | Inhibition of expression | Macrophages | nih.gov |

| Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Inhibition of synthesis | Macrophages | nih.gov |

| MAPK Pathway | Attenuation of phosphorylation | Endothelial Cells | nih.govresearchgate.net |

| Nrf2/HO-1 Pathway | Activation | Not specified | nih.gov |

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., IL-8, ICAM-1, MCP-1, COX-2, iNOS)

Research has consistently shown that this compound possesses anti-inflammatory properties by regulating key pro-inflammatory molecules. mdpi.com In vascular endothelial cells, this compound has been found to inhibit the production of several inflammatory mediators. mdpi.com For instance, studies on human umbilical vein endothelial cells (HUVECs) demonstrated that this compound can suppress the secretion of Interleukin-8 (IL-8), Intercellular Adhesion Molecule-1 (ICAM-1), and Monocyte Chemoattractant Protein-1 (MCP-1) induced by cyclic strain. nih.govnih.govnih.gov This inhibitory effect is linked to the upregulation of Heme Oxygenase-1 (HO-1) and Sirtuin 1 (Sirt1). nih.govnih.gov The addition of inhibitors for these pathways, such as zinc protoporphyrin IX for HO-1 or sirtinol (B612090) for Sirt1, was observed to weaken the modulatory effects of this compound. nih.govnih.gov Furthermore, this compound was found to inhibit urotensin II-induced IL-8 expression in HUVECs, suggesting a protective role in endothelial function. mdpi.comnih.gov

In other models, particularly in macrophages, this compound has been shown to suppress the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov The expression of both the protein and mRNA of COX-2 and iNOS were reduced in the presence of this compound, leading to a decrease in the synthesis of prostaglandin E2 (PGE2) and nitric oxide (NO). nih.govchosun.ac.kr This suppression is primarily mediated through the inhibition of Nuclear Factor-kappa B (NF-κB) activation. nih.govchosun.ac.kr

Table 1: Research Findings on this compound's Modulation of Pro-inflammatory Molecules

| Molecule | Model System | Key Findings |

|---|---|---|

| IL-8 | Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuated secretion induced by cyclic strain and urotensin II. mdpi.comnih.govnih.gov |

| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited production stimulated by cyclic strain. mdpi.comnih.govnih.gov |

| MCP-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed secretion induced by cyclic strain. mdpi.comnih.govnih.gov |

| COX-2 | RAW 264.7 Macrophages | Suppressed protein and mRNA expression, leading to decreased PGE2 production. nih.govnih.govchosun.ac.kr |

| iNOS | RAW 264.7 Macrophages | Reduced protein and mRNA levels, inhibiting NO synthesis. nih.govchosun.ac.kr |

Inhibition of NF-κB Activation

A central mechanism for the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including COX-2 and iNOS. chosun.ac.kr In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκB. nih.gov Upon stimulation by agents like lipopolysaccharide (LPS), a kinase complex known as IκB kinase (IKK) is activated. nih.gov IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govchosun.ac.kr

Studies have demonstrated that this compound can inhibit the activation of the IKK complex in a dose-dependent manner. nih.gov By targeting and inhibiting IKK activity, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. chosun.ac.kr This mechanism effectively halts the downstream expression of NF-κB-dependent inflammatory mediators. nih.govchosun.ac.kr

Interplay with Cholesterol Metabolism in Inflammatory Responses

This compound's influence on inflammatory processes is also intricately linked to its well-documented effects on cholesterol metabolism. mdpi.comnih.gov Dysregulated cholesterol metabolism is closely tied to inflammation, as certain cholesterol metabolites can function as signaling molecules that activate pro-inflammatory pathways. mdpi.comnih.gov this compound is known to raise serum cholesterol levels, and one of the proposed mechanisms for this is its interaction with the Farnesoid X Receptor (FXR), which plays a role in regulating bile acid synthesis. nih.govnih.gov By acting as an agonist for FXR, this compound can suppress bile acid synthesis from cholesterol in the liver. mdpi.comnih.govmdpi.com

This modulation of cholesterol homeostasis may, in turn, contribute to its effects on inflammation. mdpi.comnih.gov The alteration in lipid and bile acid pools can influence inflammatory signaling cascades, suggesting that the cholesterol-modulating properties of this compound are a significant, albeit complex, aspect of its anti-inflammatory activity. mdpi.comnih.gov

Anti-carcinogenic and Pro-apoptotic Mechanisms

This compound exhibits anti-cancer properties through mechanisms that involve hindering the growth of tumor cells and promoting programmed cell death (apoptosis). nih.govmdpi.com

Inhibition of Tumor Cell Proliferation and Angiogenesis

This compound has been shown to possess anti-proliferative and anti-angiogenic properties, which are crucial in controlling tumor growth and metastasis. nih.govmdpi.comtandfonline.com It can inhibit the proliferation of various cancer cell lines, including renal carcinoma and colon cancer cells. mdpi.comresearchgate.netnih.gov The induction of apoptosis is a key part of this anti-proliferative effect. mdpi.comencyclopedia.pub this compound-induced apoptosis is often mediated by the activation of caspases and the regulation of Bcl-2 family proteins. mdpi.comnih.gov For example, in renal Caki cancer cells, this compound was found to upregulate pro-apoptotic proteins like Bim and Bax while downregulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xL. mdpi.comnih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. This compound demonstrates anti-angiogenic activity, partly by inhibiting the proliferation and migration of endothelial cells that form the lining of these vessels. nih.govmdpi.com

The anti-angiogenic effects of this compound are linked to its ability to modulate key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). nih.gov While direct inhibition of VEGF expression by this compound is not fully detailed, studies show it can regulate downstream signaling of the VEGF pathway. nih.gov Specifically, this compound has been found to inhibit the phosphorylation of Akt and Focal Adhesion Kinase (FAK), which are important mediators in the VEGF signaling cascade. nih.gov

Furthermore, this compound significantly inhibits the secretion of IL-8, a potent pro-inflammatory and pro-angiogenic cytokine. nih.gov In a study using HUVECs, pretreatment with this compound was shown to substantially inhibit IL-8 secretion that had been induced by the vasoconstrictor urotensin II. nih.gov This effect was linked to the induction of Heme Oxygenase-1 (HO-1), suggesting that this compound suppresses endothelial cell proliferation and angiogenesis partly by modulating the HO-1/IL-8 axis. nih.gov

Table 2: Research Findings on this compound's Effects on Angiogenesis-Related Factors

| Factor | Model System | Key Findings |

|---|---|---|

| VEGF | Human Microvascular Endothelial Cells (HMVECs) | Inhibits downstream signaling by down-regulating the expression of VEGFR2 and the phosphorylation of Akt. nih.gov |

| IL-8 | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly inhibits secretion induced by urotensin II, an effect mediated by HO-1. nih.gov |

The invasion and migration of cancer cells are fundamental to metastasis and heavily depend on the remodeling of the Extracellular Matrix (ECM). nih.gov This process involves the degradation and reorganization of the ECM, often carried out by enzymes like matrix metalloproteinases (MMPs). nih.gov While direct studies on this compound's inhibition of ECM remodeling are not extensive, its established ability to inhibit the migration and invasion of cancer cells suggests an influence on this process. mdpi.comencyclopedia.pub For instance, the combined administration of kahweol acetate and this compound was found to inhibit the migration of prostate and renal cancer cells. mdpi.comencyclopedia.pub

Evidence from the structurally similar diterpene kahweol shows a reduction in the levels of MMP-9, a key enzyme responsible for degrading the ECM, which in turn reduces the migratory ability of cancer cells. encyclopedia.pub Given the synergistic actions and similar biological activities of this compound and kahweol, it is plausible that this compound contributes to the inhibition of ECM remodeling, thereby hindering cancer cell invasion and metastasis. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cells. researchgate.net This process is a critical mechanism for its anti-cancer activity. nih.govtandfonline.com In human renal carcinoma Caki cells, for instance, this compound treatment led to a dose-dependent inhibition of cell viability by inducing apoptosis, which was confirmed by evidence of DNA fragmentation and an accumulation of cells in the sub-G1 phase of the cell cycle. nih.gov The pro-apoptotic characteristics of this compound contribute significantly to its anti-tumorigenic effects. nih.gov

Activation of Caspases (e.g., Caspase-2, Caspase-3)

A key mechanism through which this compound induces apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute the cell death program. Research has demonstrated that this compound-induced apoptosis is mediated by the activation of specific caspases. In renal Caki cells, this compound treatment was found to activate caspase-2 and caspase-3. researchgate.netnih.gov Similarly, in leukemia cell lines such as HL60 and KG1, this compound prompted an accumulation of cleaved caspase-3, a hallmark of caspase activation and apoptosis execution. ufla.br The dependence on this pathway was confirmed in studies where pre-treatment with a broad-spectrum caspase inhibitor, z-VAD-fmk, blocked this compound-induced apoptosis, showing that the process is caspase-dependent. nih.gov

Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL, Bim, Bax, Mcl-1)

This compound further orchestrates apoptosis by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) that prevent cell death, and pro-apoptotic members (like Bax and Bim) that promote it. nih.govresearchgate.net

Studies in renal carcinoma Caki cells have shown that this compound's apoptotic effect is associated with the downregulation of several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1. nih.govnih.govufla.br Concurrently, this compound upregulates the expression of pro-apoptotic proteins such as Bim and Bax. nih.govencyclopedia.pub This shift in the balance between anti- and pro-apoptotic Bcl-2 family members facilitates the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade. nih.gov The importance of this modulation is highlighted by findings that the ectopic expression of Bcl-2 or Mcl-1 in Caki cells can weaken the apoptotic effects of this compound. nih.gov In-silico molecular modeling studies further suggest that this compound can bind directly to Bcl-2 and Bax, potentially inhibiting the anti-apoptotic function of Bcl-2 and promoting the pro-apoptotic activity of Bax. ufla.brufla.br

Table 1: Effect of this compound on Bcl-2 Family Proteins in Cancer Cells

| Bcl-2 Family Protein | Protein Function | Effect of this compound | Observed In | References |

|---|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation/Inhibition | Renal Carcinoma, Prostate Cancer | nih.govnih.govufla.br |

| Bcl-xL | Anti-apoptotic | Downregulation | Renal Carcinoma, Prostate Cancer | nih.govnih.gov |

| Mcl-1 | Anti-apoptotic | Downregulation | Renal Carcinoma | nih.govnih.gov |

| Bax | Pro-apoptotic | Upregulation/Activation | Renal Carcinoma | nih.govufla.brencyclopedia.pub |

| Bim | Pro-apoptotic | Upregulation | Renal Carcinoma | nih.gov |

Modulation of Signaling Pathways in Cancer (e.g., PI3K/Akt, STAT3, Androgen Receptor)

This compound exerts its anti-cancer effects by intervening in several critical signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and proliferation and is frequently overactivated in malignancies. mdpi.com Research has clearly shown that this compound inhibits the PI3K/Akt signaling pathway. nih.gov In human renal Caki cells, this compound was found to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov The functional significance of this inhibition was demonstrated when a PI3K inhibitor, LY29004, significantly enhanced this compound-induced apoptosis, confirming that targeting this pathway is a key part of this compound's mechanism. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial oncogenic pathway involved in cell proliferation, survival, and differentiation. This compound has been found to inhibit the activation of STAT3 in cancer cells. nih.gov In studies on prostate cancer cell lines, treatment with this compound led to diminished levels of STAT3, contributing to the induction of apoptosis. nih.gov

In hormone-dependent cancers like prostate cancer, the Androgen Receptor (AR) signaling pathway is a primary driver of tumor growth and progression. cornell.edu this compound has been identified as an inhibitor of this pathway. In human prostate cancer cells, treatment with this compound and its related diterpene kahweol acetate resulted in a decrease in androgen receptor levels. nih.govnih.gov This reduction in AR contributes to the inhibition of proliferation and the induction of apoptosis in these cells. nih.gov

Chemoprotective Effects through Detoxification Enzymes

This compound demonstrates significant chemoprotective properties, primarily by enhancing the body's natural defense system against carcinogens through the induction of detoxification enzymes. epa.gov This mechanism acts as a blocking agent, modulating multiple enzymes involved in carcinogen detoxification. nih.gov

Induction of Phase II Detoxifying Enzymes (e.g., NQO1, Glucuronosyl Transferase, Glutathione (B108866) Transferase)

This compound has been shown to induce a variety of Phase II detoxification enzymes, which play a crucial role in neutralizing and eliminating carcinogens and other xenobiotics. nih.gov

Glutathione Transferase (GST) : Numerous studies have confirmed that this compound is an effective inducer of GST activity. nih.govaacrjournals.org It has been shown to increase the expression of various GST isoforms, including GST-P, in the liver of rats. nih.govoup.comnih.gov This induction enhances the conjugation of electrophilic carcinogen metabolites with glutathione, facilitating their detoxification and excretion. nih.govresearchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) : this compound increases the expression of NQO1, a cytosolic flavoprotein that protects cells against oxidative stress and carcinogens. aacrjournals.org Studies using mouse embryonic fibroblasts and pancreatic tumor cells showed that treatment with this compound led to a dose-dependent increase in NQO1 mRNA and protein levels. aacrjournals.orgresearchgate.netnih.gov

Glucuronosyl Transferase (UGT) : this compound also enhances the activity of UGTs, enzymes that conjugate a wide range of compounds with glucuronic acid, making them more water-soluble and easier to excrete. nih.govnih.gov This induction has been observed in the liver and kidney of rats following treatment with a mixture of this compound and kahweol. nih.gov

Table 2: Induction of Phase II Detoxification Enzymes by this compound

| Enzyme | Abbreviation | Function | References |

|---|---|---|---|

| Glutathione Transferase | GST | Catalyzes the conjugation of electrophiles with glutathione. | nih.govnih.govnih.govnih.gov |

| NAD(P)H:quinone oxidoreductase 1 | NQO1 | Catalyzes two-electron reduction of quinones, preventing oxidative stress. | nih.govaacrjournals.orgresearchgate.netnih.gov |

| Glucuronosyl Transferase | UGT | Transfers glucuronic acid to various substrates for detoxification. | nih.govnih.gov |

Intervention in Keap1/Nrf2/ARE Signaling Pathway

The induction of these Phase II enzymes by this compound is largely mediated through the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. epa.govnih.gov The Nrf2 transcription factor is the master regulator of the expression of a wide array of antioxidant and detoxification genes, which contain an ARE in their promoter regions. nih.gov

Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. This compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 complex. nih.gov This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of its target genes, including NQO1 and GST. researchgate.netnih.gov Studies using Nrf2-deficient mice have confirmed the critical role of this transcription factor; the induction of NQO1 and GST by coffee diterpenes was significantly greater in mice possessing Nrf2 compared to those lacking it. researchgate.netnih.gov This intervention in the Keap1/Nrf2/ARE pathway is a key mechanism for the chemoprotective effects of this compound. nih.gov

Inhibition of Cytochrome P450 2E1 (CYP2E1) Bioactivation

Cytochrome P450 2E1 (CYP2E1) is a significant enzyme in the metabolism of various endogenous compounds and the bioactivation of numerous xenobiotics, a process that can convert them into more reactive and potentially toxic metabolites. nih.gov this compound has demonstrated inhibitory effects on this pathway. Research indicates that this compound can act as an inhibitor of extracellular signal-regulated kinase 2 (ERK2), which is a component of signaling pathways that can influence enzyme expression. nih.gov By inhibiting such pathways, this compound can modulate the activity of enzymes involved in detoxification and carcinogenesis. nih.gov The activation of phase I enzymes like CYP450s is a prerequisite for the activation of certain carcinogens. nih.gov The induction of CYP2E1 can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. nih.gov Therefore, the inhibitory action of this compound on pathways that regulate CYP2E1 activity may contribute to its observed chemopreventive and hepatoprotective effects. nih.gov

Effects on Glucose Homeostasis and Metabolic Pathways

This compound has been shown to exert a dual beneficial action on glucose metabolism by both stimulating insulin (B600854) secretion and improving insulin sensitivity. acs.orgnih.gov In vitro studies using the clonal rat insulinoma cell line INS-1E have demonstrated that this compound can increase insulin secretion under both acute (1-hour) and long-term (72-hour) exposure. researchgate.netacs.org

Acutely, this compound at concentrations of 10⁻⁸ M and 10⁻⁶ M increased insulin secretion by 12% and 16%, respectively. nih.govresearchgate.net Chronic exposure to this compound at concentrations of 10⁻¹⁰ M and 10⁻⁸ M led to a more substantial increase in insulin secretion by 34% and 68%, respectively. nih.govresearchgate.netacs.org This suggests that this compound may contribute to the preventive effects on type 2 diabetes observed in coffee drinkers. nih.govresearchgate.net The mechanism involves potentiating glucose-stimulated insulin secretion from pancreatic beta-cells. nih.govmdpi.com While the precise molecular pathway for this compound's effect on insulin secretion is still being fully elucidated, it is known that cAMP is a crucial signaling molecule that amplifies insulin secretion in beta-cells. nih.govmdpi.com

Beyond its effects on insulin secretion, this compound also improves insulin sensitivity. nih.gov Studies have shown that a mixture of coffee compounds, including this compound, improved insulin sensitivity in a rat model of metabolic syndrome. mdpi.com This improvement is partly attributed to the potent antioxidant activity of coffee constituents, which can counteract oxidative stress that disrupts insulin function. mdpi.com

Table 1: Effect of this compound on Insulin Secretion in INS-1E Cells

| Exposure Time | This compound Concentration (M) | Increase in Insulin Secretion (%) |

|---|---|---|

| Acute (1-hour) | 10⁻¹⁰ | 12% |

| Acute (1-hour) | 10⁻⁸ | 12% |

| Acute (1-hour) | 10⁻⁶ | 16% |

| Long-term (72-hour) | 10⁻¹⁰ | 34% |

| Long-term (72-hour) | 10⁻⁸ | 68% |

A key aspect of this compound's metabolic benefits is its ability to enhance glucose uptake in skeletal muscle cells, a primary site for glucose disposal. acs.orgnih.gov In vitro experiments using human skeletal muscle cells (SkMC) and rat L6 myotubes have confirmed this effect. acs.orgacs.orgliberty.edu Treatment with 10⁻⁸ M this compound resulted in a significant 8% increase in glucose uptake in SkMC, an effect comparable to that of the antidiabetic drug rosiglitazone. acs.org This suggests that this compound acts as an insulin-sensitizing agent in muscle tissue. acs.org

The mechanism for this increased glucose uptake is linked to the glucose transporter type 4 (GLUT4). liberty.eduliberty.edu In muscle and adipose tissue, insulin stimulates the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell. nih.govjaper.in Studies on differentiated 3T3-L1 adipocytes suggest that this compound-stimulated glucose disposal is dependent on a GLUT4-mediated mechanism. liberty.eduliberty.edu Although the complete molecular pathway in muscle cells requires further investigation, the evidence points towards this compound promoting glucose uptake by influencing GLUT4 activity or translocation. liberty.edunih.gov

Table 2: Effect of this compound on Glucose Uptake in Human Skeletal Muscle Cells

| Compound | Concentration (M) | Increase in Glucose Uptake (%) |

|---|---|---|

| This compound | 10⁻⁸ | 8% |

| Rosiglitazone (Positive Control) | 10⁻⁸ | 7% |

Adipogenesis, the process of preadipocyte differentiation into mature fat cells, is a critical factor in the development of obesity. nih.gov Research on the 3T3-L1 preadipocyte cell line has shown that while some coffee compounds like kahweol inhibit adipogenesis, this compound appears to have no significant effect on inhibiting lipid accumulation or adipocyte differentiation in these cells. nih.gov Kahweol has been observed to reduce lipid accumulation and downregulate the expression of key adipogenic regulators, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govresearchgate.net In contrast, studies focusing on this compound did not report a similar anti-adipogenic effect. nih.gov

However, other research suggests a more complex role for diterpenes. For instance, this compound has been identified as an agonist for the farnesoid X receptor (FXR), which is involved in various lipid metabolic pathways, including fat oxidation. researchgate.net A study using Caenorhabditis elegans showed that this compound could reduce fat accumulation and increase energy expenditure. researchgate.net This indicates that while this compound may not directly inhibit the differentiation of preadipocytes, it could influence lipid metabolism through other pathways.

Impact on Endothelial Function

This compound exhibits significant anti-inflammatory and anti-angiogenic properties in endothelial cells, which are crucial in pathological processes like tumor growth and metastasis. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a complex process involving the proliferation, migration, and tube formation of endothelial cells. nih.govyoutube.com

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound can inhibit these key steps of angiogenesis. nih.govnih.gov Specifically, this compound was found to inhibit the proliferation of HUVECs in a dose-dependent manner and clearly inhibited their migration and tube formation. nih.gov The anti-angiogenic effects of this compound are mediated by its influence on critical signaling pathways. Research has shown that this compound treatment leads to decreased phosphorylation of Focal Adhesion Kinase (FAK) and Akt, two key proteins in angiogenic signaling. nih.govnih.govosti.gov Furthermore, this compound reduces the production of nitric oxide (NO), an important signaling molecule in angiogenesis. nih.govnih.gov It also partially inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of the pro-angiogenic effects of VEGF. nih.govresearchgate.net

This compound's anti-inflammatory action in endothelial cells is also notable. It can inhibit the secretion of interleukin-8 (IL-8), a pro-inflammatory and pro-angiogenic factor, in urotensin II-induced HUVECs. nih.gov This effect is associated with the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties. nih.gov

Table 3: Summary of this compound's Anti-Angiogenic Effects on HUVECs

| Angiogenic Process | Effect of this compound | Molecular Target/Mechanism |

|---|---|---|

| Proliferation | Inhibited | Dose-dependent inhibition |

| Migration | Inhibited | - |

| Tube Formation | Inhibited | - |

| Signaling | Inhibited | Decreased phosphorylation of FAK and Akt |

| Signaling | Inhibited | Decreased Nitric Oxide (NO) production |

| Signaling | Partially Inhibited | Decreased phosphorylation of VEGFR2 |

Suppression of Urotensin II-Induced Responses